2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 586985-98-0) features a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. This structure is part of a broader class of triazole-based acetamides studied for antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-10-5-4-9(16(18,19)20)7-12(10)23-13(27)8-28-15-25-24-14(26(15)21)11-3-1-2-6-22-11/h1-7H,8,21H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCECFCVPMRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. These intermediates are then coupled with the appropriate acetamide derivative under controlled conditions. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and amine donors. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or triazole moiety .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1,2,4-triazole derivatives are known for their significant antimicrobial properties. The specific compound has shown potential in inhibiting various pathogenic microorganisms. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested against strains of Candida, with some exhibiting greater efficacy than traditional antifungal agents like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species .
Antifungal Activity
The compound's structure allows it to interact with fungal enzymes, making it a candidate for antifungal drug development. Studies have indicated that triazole compounds can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, which is crucial for fungal survival .
Cancer Research
Research into the anticancer properties of triazole derivatives is ongoing. Some studies suggest that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The presence of the pyridine and chloro-substituted phenyl groups may also contribute to improved selectivity and potency against cancer cells.
Agricultural Applications
Fungicides
Given their antifungal properties, triazole derivatives are extensively studied as potential fungicides. The compound could be formulated into agricultural products aimed at controlling fungal diseases in crops. Its effectiveness against fungal pathogens can help reduce crop losses and improve yield .
Plant Growth Regulators
Some triazole compounds are known to influence plant growth by modulating hormonal pathways. This property can be harnessed to develop growth regulators that enhance plant resilience to stressors such as drought or disease.
Materials Science Applications
Nanomaterials Synthesis
The unique chemical structure of this compound allows it to be used in synthesizing nanomaterials with specific properties. For example, it can serve as a precursor in creating metal-organic frameworks (MOFs) or coordination polymers that exhibit interesting catalytic or adsorption characteristics .
Polymer Chemistry
In polymer chemistry, the incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to interact with key proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
Pyridine Positional Isomers
- Pyridin-4-yl Analog: The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the pyridin-2-yl group with pyridin-4-yl.
- Pyridin-3-yl Analog: 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () demonstrates how pyridine ring orientation influences solubility and metabolic stability. The 3-fluoro-4-methylphenyl group may enhance blood-brain barrier penetration compared to the target compound’s chloro-trifluoromethyl group .
Heterocyclic Replacements
- Furan-2-yl Analog: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () substitutes pyridine with a furan ring. This reduces aromatic π-stacking capacity but improves solubility due to furan’s lower hydrophobicity. Anti-exudative activity in rats was reported at 10 mg/kg, comparable to diclofenac sodium .
Modifications on the Acetamide Moiety
Aryl Group Diversity
- 4-Fluorophenyl Derivative: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8, ) incorporates a 4-fluorophenyl group and a methylated triazole.
- Ethoxyphenyl Derivative : 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () introduces an ethoxy group, which may increase metabolic resistance due to reduced oxidative susceptibility .
Electron-Withdrawing vs. Electron-Donating Groups
- Chloro-Trifluoromethylphenyl (Target Compound) : The 2-chloro-5-(trifluoromethyl)phenyl group combines strong electron-withdrawing effects, enhancing stability and membrane permeability. Similar substituents in ’s derivatives (e.g., KA3, KA4) improved antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
- Methylphenyl Derivative: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () uses a methyl group (electron-donating), which may reduce oxidative metabolism but lower receptor-binding efficiency compared to halogenated analogs .
Bioactivity Profiles
Key Differentiators of the Target Compound
Pyridin-2-yl vs. Pyridin-4-yl : The 2-position pyridine may enhance π-π interactions with aromatic residues in enzyme active sites compared to 4-position isomers.
Trifluoromethyl Group : This group increases lipophilicity (logP) and metabolic stability, critical for oral bioavailability.
Chloro Substituent : The 2-chloro position on the phenyl ring minimizes steric hindrance while maximizing halogen bonding with targets.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole class of compounds, which are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides an in-depth overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The resultant triazole derivative is then reacted with a thiol compound to create the thioether linkage.
- Acetamide Formation : Finally, the thioether is reacted with an acylating agent to form the acetamide group.
These steps often utilize solvents such as ethanol or DMF and may require catalysts like triethylamine to optimize yields, which can range from moderate to high (e.g., 73% yield in some studies) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antifungal Activity : The triazole moiety is known to inhibit ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity. This mechanism is common among triazole antifungals .
- Antibacterial Effects : The compound may disrupt bacterial enzyme functions, leading to cell death. Studies have shown that various triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Preliminary research suggests that the compound could induce apoptosis in cancer cells through interactions with specific signaling pathways .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. For instance:
- Against Bacteria : In vitro studies reveal that it exhibits high potency against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .
- Against Fungi : The compound's antifungal activity has been confirmed through tests against common fungal pathogens, showing effectiveness similar to other triazole derivatives .
Anticancer Activity
Research indicates potential anticancer effects, with studies highlighting the ability of triazole derivatives to inhibit tumor growth in specific cancer models. For example:
- A study reported that certain 1,2,4-triazole derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications in the phenyl and pyridine groups significantly influence its biological efficacy. Electron-donating groups on the phenyl ring enhance activity, while certain substitutions on the triazole ring can either increase or decrease potency depending on their nature .
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Study on Antibacterial Activity : A series of quinolone-triazole hybrids were synthesized and tested against various bacterial strains. Results indicated that specific substitutions led to enhanced antibacterial activity compared to traditional antibiotics .
- Antifungal Efficacy Study : Research focused on 1,2,4-triazoles showed promising results against resistant fungal strains, confirming their potential as effective antifungal agents .
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of triazole derivatives on cancer cell lines demonstrated significant growth inhibition and apoptosis induction .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions:
- Alkylation : Reacting 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH or similar bases to form the sulfanyl linkage .
- Functional group modifications : Introducing substituents (e.g., trifluoromethyl, chloro) via nucleophilic substitution or condensation reactions. Temperature control (60–100°C) and solvent selection (DMF, ethanol) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC or TLC monitoring purity .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms the integration of aromatic protons (pyridine, phenyl groups) and the sulfanyl-acetamide backbone. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Test against target enzymes (e.g., kinases, oxidoreductases) or microbial strains to determine IC50/MIC values .
- Anti-exudative activity : Rodent models (e.g., carrageenan-induced paw edema in rats) evaluate dose-dependent inhibition of inflammation .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up reactions?
- Parameter screening : Use design-of-experiment (DoE) approaches to test variables like solvent polarity, catalyst loading (e.g., Pd/Cu for cross-coupling), and reaction time .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
- Contamination mitigation : Trace metal analysis (ICP-MS) identifies impurities from catalysts, guiding purification protocol adjustments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control for variables such as cell line passage number, serum concentration, and incubation time .
- Metabolic stability testing : Liver microsome assays assess whether discrepancies arise from differential metabolite formation .
- Structural analogs comparison : Generate SAR models by testing derivatives with modified triazole, pyridine, or trifluoromethyl groups .
Q. How is computational chemistry applied to study its mechanism of action?
- Molecular docking : Predict binding affinity to targets (e.g., GPR-17 or TrxR1) using software like AutoDock or Schrödinger .
- MD simulations : Analyze conformational stability of the triazole-acetamide backbone in lipid bilayers or protein pockets .
- DFT calculations : Optimize ground-state geometry and predict reactive sites for electrophilic substitution .
Q. What advanced techniques validate its three-dimensional structure?
- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms stereochemistry .
- SC-XRD challenges : Crystallization may require vapor diffusion with solvents like DMSO/water mixtures .
- Electron microscopy (Cryo-EM) : Alternative for insoluble or amorphous samples .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
